molecular formula C11H19BrCl2N2 B8292079 3-Bromo-4-dimethylamino-alpha-methylphenethylamine dihydrochloride CAS No. 55875-56-4

3-Bromo-4-dimethylamino-alpha-methylphenethylamine dihydrochloride

Cat. No. B8292079
M. Wt: 330.09 g/mol
InChI Key: NWZHZXQLJMBQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03996381

Procedure details

To a mixture of 2.51 g of 4-dimethylamino-α-methylphenethylamine dihydrochloride and 5.0 g of anhydrous sodium acetate in 50 ml of acetic acid is added dropwise with stirring a solution of 0.51 ml of bromine in 50 ml of acetic acid. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated and the residue dissolved in 200 ml of water. The solution is alkalized with sodium hydroxide and extracted with ether. The ether extract is dried over anhydrous sodium sulphate and acidified with hydrogen chloride in ether. The precipitate is filtered off and recrystallized from ethanol-ethyl acetate. Yield: 2.3 g, m.p. 190°-191°.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH3:3][N:4]([CH3:15])[C:5]1[CH:14]=[CH:13][C:8]([CH2:9][CH:10]([NH2:12])[CH3:11])=[CH:7][CH:6]=1.C([O-])(=O)C.[Na+].[Br:21]Br>C(O)(=O)C>[ClH:1].[ClH:1].[Br:21][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][C:5]=1[N:4]([CH3:3])[CH3:15])[CH2:9][CH:10]([NH2:12])[CH3:11] |f:0.1.2,3.4,7.8.9|

Inputs

Step One
Name
Quantity
2.51 g
Type
reactant
Smiles
Cl.Cl.CN(C1=CC=C(CC(C)N)C=C1)C
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.Cl.BrC=1C=C(CC(C)N)C=CC1N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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